molecular formula C21H16BrClN2O2 B11565109 3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

3-bromo-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11565109
M. Wt: 443.7 g/mol
InChI Key: HBWIPZIOYXWINM-ZMOGYAJESA-N
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Description

3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-bromobenzohydrazide and 2-[(4-chlorophenyl)methoxy]benzaldehyde. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-N’-[(E)-(3,5-DIBROMO-2,4-DIHYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: This compound has similar structural features but with additional bromine atoms and hydroxyl groups.

    4-BROMO-N’-[(3-BROMO-2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Another similar compound with a different substitution pattern on the phenyl ring.

Uniqueness

3-BROMO-N’-[(E)-{2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both bromine and chlorophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

3-bromo-N-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-6-3-5-16(12-18)21(26)25-24-13-17-4-1-2-7-20(17)27-14-15-8-10-19(23)11-9-15/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

HBWIPZIOYXWINM-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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